molecular formula C20H24ClN3OS B2440869 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide CAS No. 450340-53-1

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide

Cat. No. B2440869
CAS RN: 450340-53-1
M. Wt: 389.94
InChI Key: QPNCMTSWGLAOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide is a useful research compound. Its molecular formula is C20H24ClN3OS and its molecular weight is 389.94. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with pyrazole and thieno[3,4-c]pyrazol motifs often focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of new 1,3-oxazole clubbed with pyridyl-pyrazolines has been explored for their anticancer and antimicrobial activities. These compounds, incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, have shown promising results against cancer cell lines and pathogenic strains, demonstrating the utility of these structural frameworks in drug development (Katariya, Vennapu, & Shah, 2021).

Molecular Interaction Studies

Molecular interaction studies of analogous compounds, such as those involving the CB1 cannabinoid receptor, are pivotal in understanding the pharmacodynamics of potential drug candidates. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism at the CB1 cannabinoid receptor. Such studies provide insights into the conformational preferences of these compounds and their binding interactions with receptor sites, which are crucial for designing drugs with targeted therapeutic effects (Shim et al., 2002).

Antimicrobial and Antifungal Activities

Compounds featuring pyrazole rings and other heterocyclic structures have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives have demonstrated potent to weak antimicrobial activity, highlighting the potential of these chemical frameworks in developing new antimicrobial agents (Behalo, 2010).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c21-15-7-4-8-16(11-15)24-20(17-12-26-13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h4,7-8,11,14H,1-3,5-6,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNCMTSWGLAOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide

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